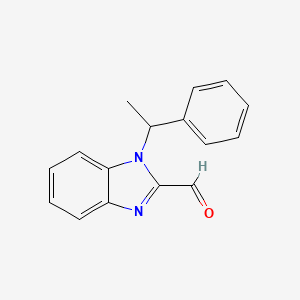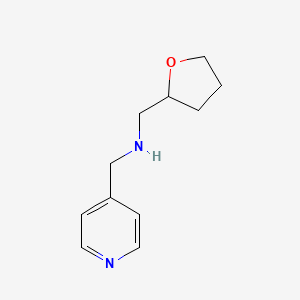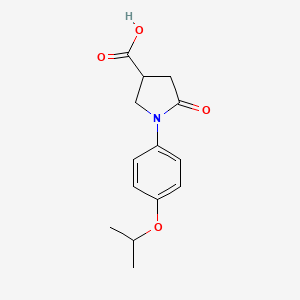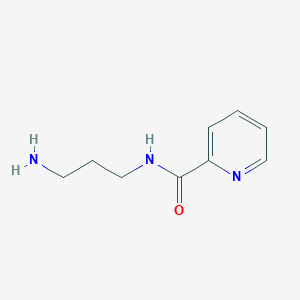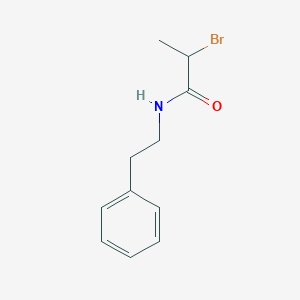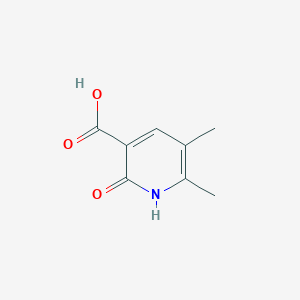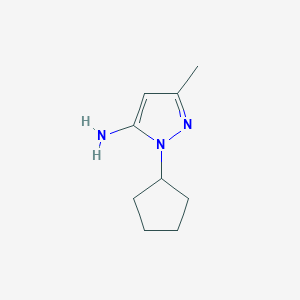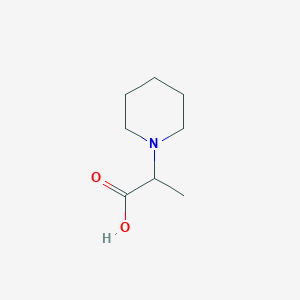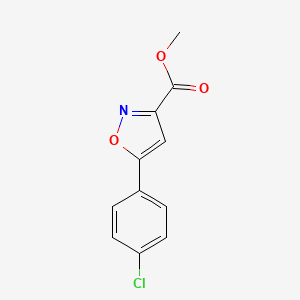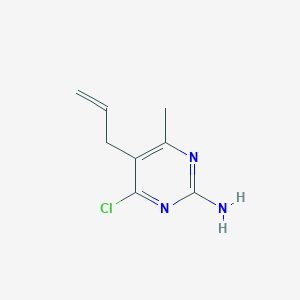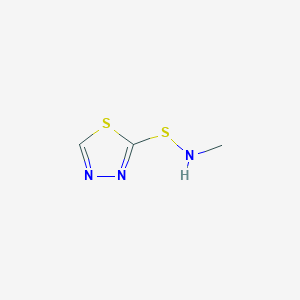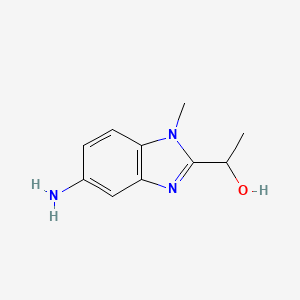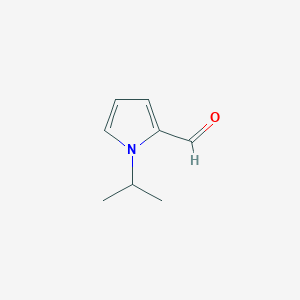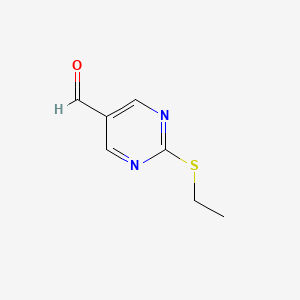
2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The ethylsulfanyl group attached to the pyrimidine ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been achieved through acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . This method could potentially be adapted for the synthesis of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfanylidene tetrahydropyrimidine derivatives has been studied, revealing that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . These conformations are stabilized by a combination of N-H...O and N-H...S hydrogen bonds, which link the molecules into ribbons containing alternating ring motifs. This information provides insight into the potential molecular structure of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, which may also exhibit similar hydrogen bonding patterns.
Chemical Reactions Analysis
Kinetic studies on the oxidation of a related compound, Ethyl-2-(methylthio) pyrimidine 5-carboxylate, by potassium dichromate in aqueous perchloric acid medium have been conducted . The reaction shows first-order dependence on both the pyrimidine derivative and potassium dichromate, with the oxidation products identified as 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde. These findings suggest that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may undergo similar oxidation reactions, leading to the formation of corresponding sulfanyl-pyrimidine carboxylic acid and aldehyde products.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde are not directly reported, the properties of related compounds can provide some insights. For instance, the crystal structures of polysubstituted pyridines have been found to be stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . These interactions could influence the solubility, melting point, and stability of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde. Additionally, the facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of related aldehydes with β-substituted β-aminoacrylic esters suggests that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may also participate in similar cyclocondensation reactions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is involved in the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirmed by XRD analysis (Bakulina et al., 2014).
Development of Functionalized Compounds
- Trisubstituted 2-arylaminopyrimidine-5-carbaldehydes are synthesized through a regioselective approach. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which can be further derivatized using Suzuki cross-coupling reactions (Beingessner et al., 2008).
Application in Corrosion Inhibition
- The compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, structurally related to 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, shows inhibition effects on carbon steel corrosion in hydrochloric acid solution, as revealed by various experimental techniques and supported by quantum chemical calculations (Ech-chihbi et al., 2017).
Catalysis and Chirality
- The compound is a substrate in asymmetric autocatalysis, a process that amplifies chirality. This is significant in the field of chiral synthesis and enantioselective reactions (Sato et al., 2002).
Propiedades
IUPAC Name |
2-ethylsulfanylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPUASKPCHMEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390280 |
Source


|
| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
CAS RN |
876890-28-7 |
Source


|
| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


